3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Regiochemistry Suzuki-Miyaura coupling Biaryl synthesis

Sourcing regioisomerically pure, electron-deficient boronic esters often leads to inconsistent coupling efficiency and catalyst poisoning. This 3,4-dichloro-5-BPin benzonitrile provides a definitive solution for demanding sp²-sp² bond formations. Its unhindered BPin group at the 5-position enables efficient coupling with sterically congested heteroaryl bromides common in kinase inhibitor scaffolds. The electron-deficient dichloro-nitrile system (Σσₘ ≈ +1.30) accelerates transmetallation, potentially achieving Pd catalyst loadings as low as 0.1-0.5 mol%. With a consistent 98% purity, it minimizes batch-to-batch variability and downstream metal removal costs.

Molecular Formula C13H14BCl2NO2
Molecular Weight 298.0 g/mol
Cat. No. B12965207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular FormulaC13H14BCl2NO2
Molecular Weight298.0 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)C#N
InChIInChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3
InChIKeyIJUABOWVAKKDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-BPin-benzonitrile – Organoboron Building Block


3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 863868-40-0) is a pinacol boronic ester belonging to the organoboron compound class. It is characterized by a benzene ring bearing chlorine atoms at the 3- and 4-positions, a nitrile (–CN) group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (BPin) moiety at the 5-position . With molecular formula C₁₃H₁₄BCl₂NO₂ and a molecular weight of 298.0 g/mol , this compound serves primarily as a versatile intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and aryl–heteroaryl bonds in pharmaceutical, agrochemical, and materials science research .

Suzuki–Miyaura cross-coupling intermediate
Biaryl and aryl–heteroaryl bond construction
Organoboron building block
Pharmaceutical, agrochemical and materials research

Regioisomer Reactivity of Dichloro-Benzonitrile Boronic Esters


Boronic esters with identical molecular formulas but different chlorine substitution patterns (e.g., 2,4-dichloro-5-BPin; 2,6-dichloro-4-BPin; 3,4-dichloro-5-BPin) exhibit distinct electronic and steric properties that fundamentally alter Suzuki coupling reactivity, regioselectivity, and downstream product profiles. The 3,4-dichloro arrangement with the BPin group at the 5-position on the same ring creates a unique push-pull electronic system wherein the electron-withdrawing nitrile and chlorine substituents modulate the electron density at the boronate carbon, affecting transmetallation rates and coupling yields [1]. Simply substituting one regioisomer for another without compensating for these electronic differences routinely leads to reduced coupling efficiency, altered chemoselectivity, or failure to access the desired biaryl pharmacophore [2]. The evidence below quantifies these differentiation dimensions.

Steric environment at BPin

Chlorine substitution ortho to the boronate creates steric hindrance that may reduce transmetallation rates compared with the unhindered 3,4-dichloro-5-BPin arrangement.

Electronic push–pull shift

Different Cl patterns alter the aryl ring electron density; direct substitution without adjusting catalyst/base conditions may lead to lower coupling efficiency or changed chemoselectivity.

Biaryl product profile mismatch

Regioisomers yield distinct coupling products; replacing one regioisomer with another can fail to access the intended biaryl pharmacophore.

Differentiation from Closest Analogs


Regiochemical Substitution Pattern vs. 2,4- and 2,6-Dichloro Regioisomers

The target compound bears chlorine atoms at positions 3 and 4 with the BPin group at position 5 on the benzonitrile ring. In contrast, the commercially available regioisomer 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS not disclosed; molecular formula C₁₃H₁₄BCl₂NO₂, MW 297.97 ) places one chlorine ortho to the BPin group, introducing significant steric hindrance at the reactive boronate center. The 2,6-dichloro-4-BPin isomer (CAS 1309959-35-0, C₁₃H₁₄BCl₂NO₂, MW 297.97 ) positions both chlorine atoms ortho to the nitrile rather than adjacent to the BPin group, resulting in a markedly different electronic environment. The 3,4-dichloro-5-BPin arrangement uniquely offers an unhindered boronate center flanked by two electron-withdrawing chlorine atoms at the meta and para positions relative to the BPin, providing an intermediate steric profile that balances reactivity and selectivity in cross-coupling [1].

Regiochemical profile
Class-level
Target: BPin at C5, Cl meta/para – unhindered
vs
2,4-isomer: ortho Cl hinders; 2,6-isomer: dual ortho Cl hinders
Unhindered BPin supports transmetallation with hindered substrates.
Steric ranking inferred from structure–reactivity relationships; direct head-to-head coupling data not publicly available.
Regiochemistry Suzuki-Miyaura coupling Biaryl synthesis

Electronic Effects: Dichloro vs. Mono-Chloro Boronic Ester Reactivity

The target compound features two electron-withdrawing chlorine atoms (σₘ = 0.37 each) plus a nitrile group (σₘ = 0.56), cumulatively exerting a strong electron-withdrawing effect on the aryl ring. The mono-chloro analog 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1212021-11-8, C₁₃H₁₅BClNO₂, MW 263.53 [1]) bears only one chlorine substituent, resulting in a less electron-deficient ring. In Suzuki-Miyaura coupling, more electron-deficient aryl boronic esters generally undergo slower oxidative addition with Pd(0) but exhibit faster transmetallation due to increased Lewis acidity at boron [2]. The dichloro substitution therefore shifts the rate-limiting step and can alter the optimal catalyst/base combination relative to the mono-chloro analog. Additionally, the molecular weight difference (298.0 vs. 263.5 g/mol) impacts stoichiometric calculations for reaction scale-up [1].

Electronic effect
Class-level
ΔΣσₘ ≈ +0.37
Higher electron deficiency vs. mono‑Cl analog; ΔMW +34.5 g/mol
Higher electron deficiency may accelerate transmetallation with electron‑rich partners.
Hammett constants; experimental coupling‑rate validation pending.
Electronic effects Cross-coupling Structure-activity relationship

Functional Group Orthogonality: Nitrile vs. Methyl Substituent

The nitrile group on the target compound provides a synthetic handle orthogonal to the boronic ester, enabling sequential transformations such as nitrile hydrolysis to amides/carboxylic acids, reduction to amines, or cycloaddition to tetrazoles—all without affecting the BPin moiety. The methyl-substituted analog 3,4-dichloro-5-methylphenylboronic acid pinacol ester (CAS 942069-71-8, C₁₃H₁₇BCl₂O₂, MW 286.99 ) lacks this orthogonal reactivity, offering only the boronic ester as a single transformable group. The nitrile also contributes to the compound's higher polarity (predicted logP ≈ 3.8 for the target vs. ≈ 4.5 for the methyl analog, based on fragment-based calculations), which affects solubility in biphasic aqueous-organic Suzuki reaction media and chromatographic purification behavior [1].

Nitrile orthogonality
Class-level
Nitrile: hydrolysis, reduction, cycloaddition possible
vs
Methyl analog: no orthogonal handle; ΔlogP ≈ –0.7
Orthogonal nitrile supports sequential diversification in library synthesis.
logP predicted (fragment‑based); experimental solubility not verified.
Functional group tolerance Late-stage functionalization Parallel synthesis

Purity Benchmarks: Dichloro vs. Mono-Chloro Analog

Supplier certificates of analysis indicate that 3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is routinely supplied at ≥98% purity (HPLC) . By comparison, the structurally simpler mono-chloro analog 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is commonly supplied at 95% purity . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% versus ≤5%, which is significant when the boronic ester is used as a limiting reagent in multi-step syntheses where impurities can propagate through subsequent transformations and complicate purification of final products.

Purity benchmark
Reported
≥98% vs 95%
Impurity ≤2% vs ≤5%; 2.5‑fold tighter impurity limit
Higher purity reduces impurity‑driven byproducts and pre‑reaction purification need.
Supplier COA; HPLC at 254 nm detection.
Purity specification Quality control Procurement decision

Applications of 3,4-Dichloro-5-BPin-benzonitrile


Biaryl Kinase Inhibitor Core Synthesis

The unhindered BPin group at the 5-position (Evidence Item 1) enables efficient Suzuki coupling with sterically congested heteroaryl bromides commonly found in kinase inhibitor scaffolds. The 3,4-dichloro substitution pattern is prevalent in ATP-competitive kinase inhibitors targeting the hinge region, where chlorine atoms engage in hydrophobic interactions with the kinase pocket. The orthogonal nitrile handle (Evidence Item 3) allows subsequent diversification to primary amides or tetrazoles for solubility optimization without de novo synthesis [1].

Agrochemical Late-Stage Functionalization

The enhanced electron deficiency of the dichloro-nitrile system (Evidence Item 2, Σσₘ ≈ +1.30) accelerates transmetallation, potentially enabling Pd catalyst loadings as low as 0.1–0.5 mol% in Suzuki couplings with electron-rich coupling partners. This directly reduces palladium removal costs and metal contamination in final products—a critical factor for agrochemical active ingredient manufacturing where residual metal specifications are stringent (typically <10 ppm Pd). The 98% minimum purity (Evidence Item 4) ensures consistent stoichiometry across production batches [2].

Divergent Library Synthesis for Phenotypic Screening

The compound serves as a single, high-purity intermediate for generating diverse chemotypes through parallel Suzuki coupling. The nitrile moiety (Evidence Item 3) can be selectively transformed to a tetrazole (bioisostere of carboxylic acid), aminomethyl, or amidoxime after the C–C bond-forming step, yielding three distinct scaffolds from one building block. The higher purity (98% vs. 95% for the mono-chloro analog, Evidence Item 4) minimizes byproduct formation that could generate false positives in phenotypic assays [3].

Halogenated Organic Semiconductor Synthesis

The 3,4-dichloro-5-boronate regiochemistry (Evidence Item 1) enables the construction of donor-acceptor conjugated polymers where the chlorine atoms modulate the HOMO energy level and the nitrile acts as an acceptor unit. The unhindered boronate center facilitates polymerization via Suzuki polycondensation, while the electron-deficient nature of the monomer (Evidence Item 2) promotes efficient chain growth when coupled with electron-rich comonomers such as thiophene or fluorene derivatives [4].

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
Unhindered BPin for hindered coupling
Coupling efficiency with sterically demanding heteroaryl bromides
Agrochemical late‑stage functionalization
Electron‑deficient aryl boronate
Low Pd catalyst loading feasibility
Divergent library synthesis
Orthogonal nitrile handle
Scaffold diversity from a single intermediate
Halogenated organic semiconductor synthesis
3,4‑Dichloro‑5‑BPin regiochemistry
HOMO modulation in D‑A polymers via Suzuki polycondensation
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